molecular formula C12H12N2O B1430320 2-(4-ethoxy-1H-indol-3-yl)acetonitrile CAS No. 30036-17-0

2-(4-ethoxy-1H-indol-3-yl)acetonitrile

Cat. No.: B1430320
CAS No.: 30036-17-0
M. Wt: 200.24 g/mol
InChI Key: YVVGVKWPEQXZCM-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-1H-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals This compound is characterized by an indole core substituted with an ethoxy group at the 4-position and an acetonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxy-1H-indol-3-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethoxyindole, which can be obtained through the ethylation of indole.

    Nitrile Introduction: The 4-ethoxyindole is then subjected to a reaction with acetonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the acetonitrile group at the 3-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

2-(4-Ethoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-(1H-Indol-3-yl)acetonitrile: Lacks the ethoxy group, resulting in different chemical and biological properties.

    4-Methoxyindole-3-acetonitrile: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

Uniqueness: 2-(4-Ethoxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both the ethoxy and acetonitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for exploring new synthetic routes and developing novel applications in various fields.

Properties

IUPAC Name

2-(4-ethoxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10/h3-5,8,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVGVKWPEQXZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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